molecular formula C21H17FN2O5S B5150440 2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid

2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid

Cat. No. B5150440
M. Wt: 428.4 g/mol
InChI Key: PGGDSWPAHBIBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid, commonly known as FPGS inhibitor, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.

Mechanism of Action

FPGS inhibitor works by binding to the active site of FPGS, thereby preventing the enzyme from binding to antifolate drugs. This leads to a decrease in the activation of antifolate drugs and an increase in their concentration in cancer cells, resulting in enhanced cytotoxicity.
Biochemical and Physiological Effects:
FPGS inhibitor has been found to have a significant impact on the biochemical and physiological processes of cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of cancer stem cell markers. Moreover, FPGS inhibitor has been found to enhance the efficacy of antifolate drugs in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPGS inhibitor is its potential to enhance the efficacy of antifolate drugs in cancer treatment. Moreover, FPGS inhibitor has been found to have a low toxicity profile and can be easily synthesized. However, one of the limitations of FPGS inhibitor is its specificity towards FPGS, which may limit its therapeutic applications.

Future Directions

There are several future directions for the research on FPGS inhibitor. One of the potential directions is to explore the use of FPGS inhibitor in combination with other chemotherapeutic agents to enhance their efficacy. Another direction is to investigate the potential of FPGS inhibitor in the treatment of other diseases, such as autoimmune disorders, where antifolate drugs have been found to be effective. Moreover, further studies are needed to elucidate the mechanism of action of FPGS inhibitor and its potential side effects.

Synthesis Methods

FPGS inhibitor is synthesized by a series of chemical reactions involving the condensation of 2-fluoroaniline, benzoic acid, and phenylsulfonyl chloride with glycine. The final product is obtained by purification through column chromatography.

Scientific Research Applications

FPGS inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of FPGS, an enzyme that plays a crucial role in the activation of antifolate drugs, such as methotrexate. By inhibiting FPGS, FPGS inhibitor can enhance the efficacy of antifolate drugs and reduce drug resistance.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-2-fluoroanilino]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S/c22-17-11-5-7-13-19(17)24(30(28,29)15-8-2-1-3-9-15)14-20(25)23-18-12-6-4-10-16(18)21(26)27/h1-13H,14H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGDSWPAHBIBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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